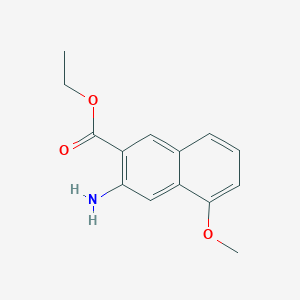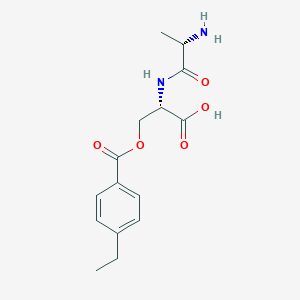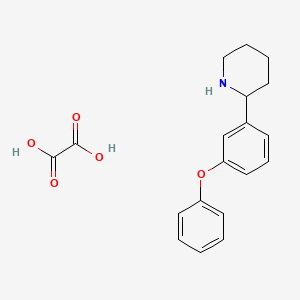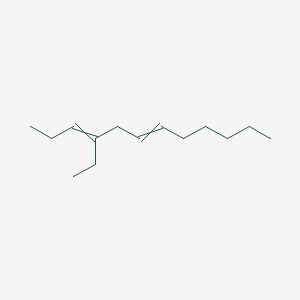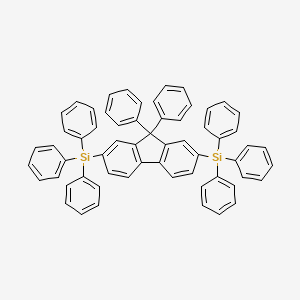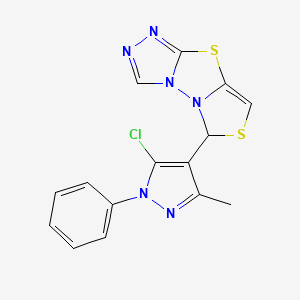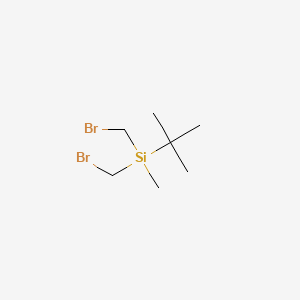![molecular formula C16H13Cl2NO B15174468 N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide CAS No. 919349-73-8](/img/structure/B15174468.png)
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is an organic compound that belongs to the class of amides It features a benzamide core with a 3,4-dichlorophenyl group and a prop-2-en-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and propargylamine.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde reacts with propargylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common techniques include:
Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Purification: The final product is purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce primary or secondary amines.
Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学研究应用
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- N-[2-(3,4-dichlorophenyl)ethyl]benzamide
- N-[2-(3,4-dichlorophenyl)propyl]benzamide
- N-[2-(3,4-dichlorophenyl)butyl]benzamide
Uniqueness
N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide is unique due to its specific structural features, such as the prop-2-en-1-yl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can result in distinct pharmacological or material properties compared to its analogs.
属性
CAS 编号 |
919349-73-8 |
|---|---|
分子式 |
C16H13Cl2NO |
分子量 |
306.2 g/mol |
IUPAC 名称 |
N-[2-(3,4-dichlorophenyl)prop-2-enyl]benzamide |
InChI |
InChI=1S/C16H13Cl2NO/c1-11(13-7-8-14(17)15(18)9-13)10-19-16(20)12-5-3-2-4-6-12/h2-9H,1,10H2,(H,19,20) |
InChI 键 |
WQZYNUZNROEDRY-UHFFFAOYSA-N |
规范 SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)

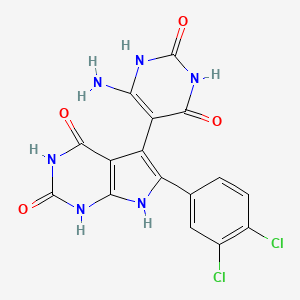
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
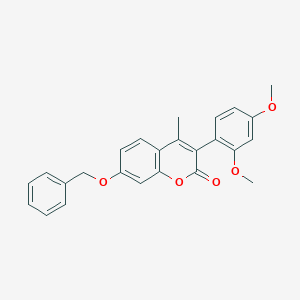
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
